
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene
Vue d'ensemble
Description
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, also known as CF3CF2Cl, is a highly fluorinated organic compound that has recently gained attention in the scientific community for its potential applications in the synthesis of pharmaceuticals and other compounds. This compound has been studied for its ability to act as a catalyst in various reactions, as well as its ability to act as a reactant in certain reactions. Furthermore, it has been studied for its potential to act as an inhibitor or activator of certain biochemical and physiological processes. In
Applications De Recherche Scientifique
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene has been studied for its potential applications in scientific research. It has been studied for its potential to act as a catalyst in various reactions, as well as its ability to act as a reactant in certain reactions. Furthermore, it has been studied for its potential to act as an inhibitor or activator of certain biochemical and physiological processes. For example, 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been studied for its potential to act as a reactant in the synthesis of pharmaceuticals and other compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene is largely unknown. However, it is believed that the compound may act as a catalyst in certain reactions, as well as a reactant in certain reactions. Additionally, it is believed that the compound may act as an inhibitor or activator of certain biochemical and physiological processes. For example, 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene are largely unknown. However, it is believed that the compound may act as a catalyst in certain reactions, as well as a reactant in certain reactions. Additionally, it is believed that the compound may act as an inhibitor or activator of certain biochemical and physiological processes. For example, 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene in laboratory experiments include its low cost and its ability to act as a catalyst or reactant in certain reactions. Additionally, it has been studied for its potential to act as an inhibitor or activator of certain biochemical and physiological processes. The limitations of using 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene in laboratory experiments include its potential toxicity and its lack of solubility in some solvents. Additionally, it is important to note that the compound should be handled with care, as it is highly reactive and may cause irritation to the skin and eyes.
Orientations Futures
The potential future directions of research related to 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene include further exploration of its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to explore its potential to act as a catalyst or reactant in certain reactions, as well as its potential to act as an inhibitor or activator of certain biochemical and physiological processes. Finally, further research could be conducted to explore the safety and toxicity of the compound, as well as its potential environmental
Propriétés
IUPAC Name |
2-chloro-3-(difluoromethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGGNWFRHSEYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



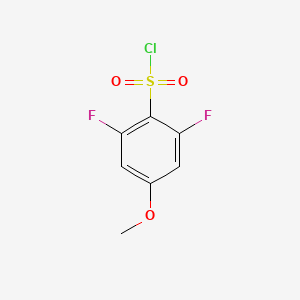
![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1395313.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1395315.png)
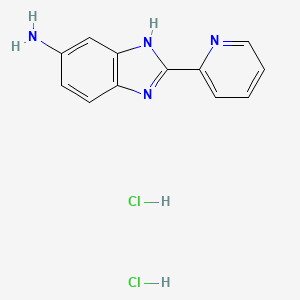
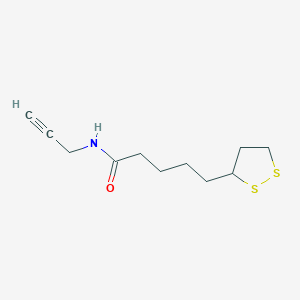
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1395320.png)

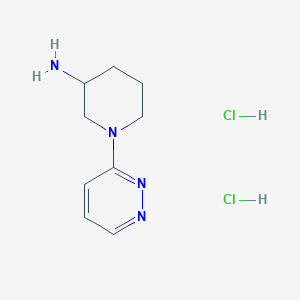
![tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate](/img/structure/B1395324.png)
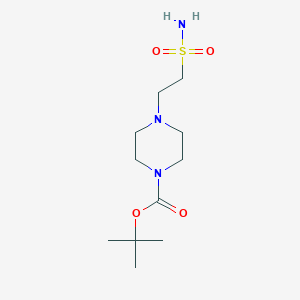


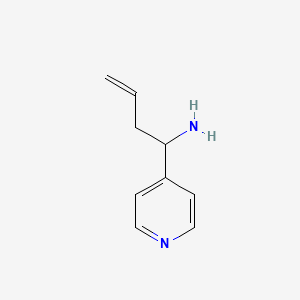
![2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1395332.png)